Sodium methyl methylphosphonate

Catalog No.
S15014838
CAS No.
73750-69-3
M.F
C2H6NaO3P
M. Wt
132.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methyl methylphosphonate

CAS Number

73750-69-3

Product Name

Sodium methyl methylphosphonate

IUPAC Name

sodium;methoxy(methyl)phosphinate

Molecular Formula

C2H6NaO3P

Molecular Weight

132.03 g/mol

InChI

InChI=1S/C2H7O3P.Na/c1-5-6(2,3)4;/h1-2H3,(H,3,4);/q;+1/p-1

InChI Key

QXYBOLJMIMSFLE-UHFFFAOYSA-M

Canonical SMILES

COP(=O)(C)[O-].[Na+]

Sodium methyl methylphosphonate is an organic phosphorus compound with the chemical formula C2H7NaO3P\text{C}_2\text{H}_7\text{NaO}_3\text{P}. It is classified as a salt derived from methyl methylphosphonic acid. This compound is characterized by its phosphorus-containing structure, which plays a significant role in various biochemical processes. Sodium methyl methylphosphonate is primarily utilized in research and industrial applications due to its unique chemical properties, including its ability to act as a phosphorylating agent.

Sodium methyl methylphosphonate has been studied for its biological activity, particularly in relation to microbial metabolism. Research indicates that it can be utilized by certain microorganisms as a phosphorus source when phosphate is limited. For instance, some marine bacteria are capable of metabolizing this compound, leading to the production of methane under aerobic conditions—a process not typically associated with methane production . This highlights its potential role in the global carbon cycle and its relevance in ecological studies.

The synthesis of sodium methyl methylphosphonate typically involves the following methods:

  • Direct Neutralization: Methyl methylphosphonic acid can be neutralized with sodium hydroxide or sodium carbonate to produce sodium methyl methylphosphonate.
  • Phosphorylation of Alcohols: Methyl phosphonic acid derivatives can react with alcohols under acidic conditions to yield sodium salts.
  • Pyrolysis Techniques: Advanced methods such as pyrolysis of dimethyl H-phosphonate can yield high-purity products, although this method is less common for sodium salts .

These methods allow for the efficient production of sodium methyl methylphosphonate for various applications.

Sodium methyl methylphosphonate has several applications across different fields:

  • Biochemical Research: It serves as a substrate in studies involving microbial metabolism and phosphorus cycling.
  • Agriculture: Its properties make it useful as a fertilizer component, particularly in phosphorus-deficient soils.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the preparation of phosphonates and phosphonamides.

These applications underscore the compound's importance in both scientific research and practical uses.

Studies on the interactions of sodium methyl methylphosphonate with other compounds have revealed insights into its reactivity and biological roles. For example, research has shown that it can interact with various enzymes involved in phosphate metabolism, influencing their activity and efficiency . Additionally, its hydrolysis products may affect microbial community dynamics in aquatic environments, particularly under nutrient-limited conditions.

Sodium methyl methylphosphonate shares structural similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Sodium Methyl PhosphonateCH3Na2O3P\text{CH}_3\text{Na}_2\text{O}_3\text{P}Used as a buffer and inhibitor of protein phosphatases .
Dimethyl MethylphosphonateC3H9O3P\text{C}_3\text{H}_9\text{O}_3\text{P}A more complex derivative used in organic synthesis.
Methyl Phosphonic AcidC2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}Precursor for various phosphonates; important in biological systems .

Uniqueness

Sodium methyl methylphosphonate is unique due to its specific structure that allows it to serve both as a nutrient source for certain microbes and as a versatile reagent in synthetic chemistry. Its ability to facilitate methane production under aerobic conditions further distinguishes it from other similar compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

131.99522533 g/mol

Monoisotopic Mass

131.99522533 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

Explore Compound Types